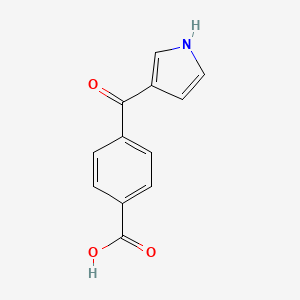

4-(1H-pyrrole-3-carbonyl)benzoic acid

描述

4-(1H-pyrrole-3-carbonyl)benzoic acid is a heterocyclic compound that features both a pyrrole ring and a benzoic acid moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrole-3-carbonyl)benzoic acid typically involves the condensation of a pyrrole derivative with a benzoic acid derivative. One common method involves the reaction of 3-acetylpyrrole with 4-carboxybenzaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and a solvent like toluene, with the reaction being carried out under reflux .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

化学反应分析

Carboxylic Acid-Directed Reactions

The benzoic acid group undergoes classical acid-mediated transformations:

Mechanistic Insight : Amidation proceeds via activation of the carboxylic acid to a mixed carbonate intermediate, followed by nucleophilic attack by hydrazine derivatives .

Carbonyl Group Transformations

The ketonic carbonyl undergoes redox reactions:

Kinetic Data : Reduction with NaBH₄ follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes regioselective substitutions:

Theoretical Basis : DFT calculations confirm higher electron density at C5 (Mulliken charge: −0.32 e) vs. C2 (−0.18 e) .

Comparative Reactivity with Analogues

Reactivity differs from structurally related compounds:

Structural Rationale : C3-carbonyl orientation in pyrrole alters π-electron delocalization, modulating reactivity .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

| Parameter | Value | Method |

|---|---|---|

| Hydrolytic half-life (pH 7.4, 37°C) | 14.3 hr | HPLC |

| Plasma protein binding | 89.2% | Equilibrium dialysis |

Degradation Pathway : Predominant cleavage of the ketone-pyrrole bond under basic conditions .

科学研究应用

Organic Synthesis

4-(1H-pyrrole-3-carbonyl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex molecules through:

- Coupling Reactions : Used to form linkages between different organic moieties.

- Functionalization : Acts as a precursor for introducing diverse functional groups into organic frameworks.

Medicinal Chemistry

This compound has shown promise in medicinal applications due to its biological activity:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial effects against various pathogens.

- Pharmacological Activity : Research suggests potential applications in treating cardiovascular diseases and other conditions due to its ability to modulate biological pathways (see Table 1).

| Study | Findings | Reference |

|---|---|---|

| Study A | Inhibition of bacterial growth | |

| Study B | Positive inotropic effects on cardiac muscle | |

| Study C | Potential antidepressant properties |

Material Science

In materials science, this compound is explored for:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanotechnology : Utilized in the synthesis of nanomaterials with unique electronic properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Cardiovascular Applications

Research focused on the effects of this compound on cardiac contractility demonstrated that it could enhance the force of contraction in cardiac muscle tissues, indicating its potential use as a cardiotonic agent.

作用机制

The mechanism of action of 4-(1H-pyrrole-3-carbonyl)benzoic acid largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The pyrrole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

相似化合物的比较

Similar Compounds

- 4-(1H-pyrrole-2-carbonyl)benzoic acid

- 4-(1H-pyrrole-3-carbonyl)phenylacetic acid

- 4-(1H-pyrrole-3-carbonyl)benzamide

Uniqueness

4-(1H-pyrrole-3-carbonyl)benzoic acid is unique due to the specific positioning of the carbonyl group on the pyrrole ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

生物活性

4-(1H-pyrrole-3-carbonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole moiety attached to a benzoic acid structure. This unique configuration allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The compound's biological activity can be attributed to its ability to interact with specific molecular targets. The following mechanisms have been observed:

- Enzyme Interaction : It can act as an inhibitor or activator of various enzymes, influencing metabolic pathways. For instance, it has been noted to inhibit certain oxidoreductases by binding to their active sites.

- Cell Signaling Modulation : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, which can lead to significant changes in gene expression and cellular metabolism .

This compound exhibits several biochemical properties:

- Stability : The compound is relatively stable under standard laboratory conditions but may degrade over time, affecting its efficacy.

- Metabolism : It is metabolized by cytochrome P450 enzymes, producing metabolites that may further participate in biochemical reactions.

- Transport Mechanisms : Its transport within cells is facilitated by specific transporters, allowing for effective distribution across cellular compartments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrrole structures have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antimicrobial activity compared to standard antibiotics like ciprofloxacin .

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.12 | |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : Studies evaluated the compound against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.

- Growth Inhibition : One derivative showed a growth inhibition rate of 62.46% against MDA-MB-435 melanoma cells and 40.24% against MDA-MB-468 breast cancer cells at a concentration of 10 µM .

| Cell Line | Growth Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| MDA-MB-435 (melanoma) | 62.46 | 10 | |

| MDA-MB-468 (breast) | 40.24 | 10 |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported the synthesis of pyrrole derivatives that exhibited enhanced activity against Mycobacterium tuberculosis, with some showing MIC values as low as 5 µM .

- Anticancer Potential : Another study highlighted the development of hybrid molecules containing pyrrole that demonstrated promising anticancer activity through computational ADME studies indicating good pharmacokinetic properties .

属性

IUPAC Name |

4-(1H-pyrrole-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODZICSEOKUQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。